molecular formula C7H5BCl2O3 B1424302 (2,3-Dichloro-4-formylphenyl)boronic acid CAS No. 352535-89-8

(2,3-Dichloro-4-formylphenyl)boronic acid

Cat. No. B1424302
M. Wt: 218.83 g/mol
InChI Key: CBQYHKZUDFPONU-UHFFFAOYSA-N
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Description

(2,3-Dichloro-4-formylphenyl)boronic acid is a chemical compound with the CAS Number: 352535-89-8 and a molecular weight of 218.83 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is a solid in its physical form .


Molecular Structure Analysis

The InChI code for (2,3-Dichloro-4-formylphenyl)boronic acid is 1S/C7H5BCl2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3,12-13H . This code provides a standard way to encode the compound’s molecular structure and formula, which is C7H5BCl2O3 .


Chemical Reactions Analysis

While specific chemical reactions involving (2,3-Dichloro-4-formylphenyl)boronic acid are not detailed in the search results, boronic acids are known to be used in Suzuki-Miyaura coupling reactions . This process is used to create carbon-carbon bonds and is particularly useful due to its mild reaction conditions and the stability of organoboron reagents .


Physical And Chemical Properties Analysis

(2,3-Dichloro-4-formylphenyl)boronic acid is a solid at room temperature . It has a molecular weight of 218.83 and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Biomedical Applications

  • Insulin Delivery Systems : Boronic acids, including 4-formylphenylboronic acid derivatives, have potential in glucose-responsive polymeric insulin delivery systems. They can interact with cyclic diols, triggering the swelling of the delivery system and the subsequent release of insulin (Siddiqui et al., 2016).

  • Sugar Binding and Sensing : Boronic acids form complexes with sugars and are used in the design of receptors and sensors for detecting cell-surface glycoconjugates. This has implications in biological labeling and the development of therapeutics (Dowlut & Hall, 2006).

  • Drug Synthesis : Boronic acids, including those similar to (2,3-Dichloro-4-formylphenyl)boronic acid, are utilized in synthetic chemistry for creating biologically active compounds and pharmaceutical agents. This includes their role in reactions like Suzuki cross-coupling (Smith et al., 2008).

Sensing Technology

  • Fluorescent Chemosensors : Boronic acids interact with diols to form cyclic complexes, making them useful as fluorescent sensors for detecting carbohydrates, bioactive substances, and various ions (Huang et al., 2012).

  • Electrochemical Sensors : The ability of boronic acids to form complexes with diols and interact with Lewis bases has led to their use in electrochemical sensors for biological analytes detection (Li et al., 2015).

Chemical Synthesis

  • Heterocyclic Boronic Acids : Boronic acids are essential in synthesizing heterocyclic compounds, including those used for biological activities and in various organic reactions (Tyrrell & Brookes, 2003).

  • Novel Reaction Mechanisms : The versatility of boronic acids in chemistry is highlighted by their use in novel reaction mechanisms like the boronic acid Mannich reaction (Stas & Tehrani, 2007).

Safety And Hazards

(2,3-Dichloro-4-formylphenyl)boronic acid is considered hazardous. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards . The compound may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves .

properties

IUPAC Name

(2,3-dichloro-4-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BCl2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQYHKZUDFPONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C=O)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698156
Record name (2,3-Dichloro-4-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dichloro-4-formylphenyl)boronic acid

CAS RN

352535-89-8
Record name (2,3-Dichloro-4-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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